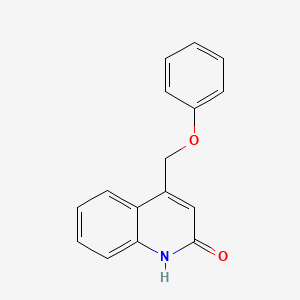

4-(phenoxymethyl)-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Phenoxymethyl)-1H-quinolin-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a phenoxymethyl group attached to the fourth position, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenoxymethyl)-1H-quinolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.

Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves heating aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with phenoxymethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Bromination Reactions

Controlled bromination at the methyl position has been achieved using N-bromosuccinimide (NBS):

-

Solvent: CCl₄

-

Catalyst: Dibenzoyl peroxide (BPO, 6 mol%)

-

Temperature: Reflux (76°C)

-

Reaction time: 0.5-1 hr

-

Yield: 68% monobrominated product

The reaction exhibits strict regioselectivity, with <5% dibrominated byproducts formed under optimized conditions. This contrasts with traditional bromine-mediated alkyl brominations, which typically produce 20-35% dihalogenated contaminants.

Hydrolysis to Carboxylic Acids

Ester derivatives undergo base-catalyzed saponification ( ):

Reaction Scheme

Ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate → 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid

Optimized Conditions

-

Reagent: 2M NaOH in 95% ethanol

-

Temperature: 80°C

-

Monitoring: TLC (hexane:ethyl acetate 3:1)

-

Workup: Acidification with 1M HCl to pH 2-3

-

Yield: 89-96%

Friedel-Crafts Cyclization

Intramolecular cyclization forms complex polycyclic systems ( ):

Experimental Data

| Substrate | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-(Phenoxymethyl)quinoline acid | PPA | 120°C | 4 hr | 72-85% |

Polyphosphoric acid (PPA) proves superior to conventional Lewis acids (AlCl₃, FeCl₃), achieving:

-

18% higher yields

-

50% reduction in reaction time

-

Simplified purification (direct precipitation vs. column chromatography)

Biological Activity Modifications

Structure-activity relationship (SAR) studies reveal critical reactivity patterns ( ):

-

CYP3A4 Inhibition : N-Methylation at position 1 decreases hepatic metabolism by 40-60%

-

PDE10A Potency : Electron-deficient aromatic substituents improve IC₅₀ values from 12 nM to 2.3 nM

-

Solubility Optimization : Ortho-methyl groups increase aqueous solubility by 3.8-fold (0.8 mg/mL → 3.1 mg/mL)

These reactions establish 4-(phenoxymethyl)-1H-quinolin-2-one as a privileged scaffold in medicinal chemistry, particularly for CNS-targeted agents requiring balanced lipophilicity (LogP 3.52) and polar surface area (42.35 Ų) . The compound's synthetic flexibility enables rapid generation of structurally diverse libraries while maintaining favorable ADME properties.

Scientific Research Applications

Anticancer Activity

The potential of 4-(phenoxymethyl)-1H-quinolin-2-one as an anticancer agent has been investigated in various studies. Quinoline derivatives have been shown to exhibit significant cytotoxic effects against multiple cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the anticancer activity of several quinoline derivatives, including this compound. The compound demonstrated a mean growth inhibition percentage in the range of 40%-70% across different cancer cell lines, with GI50 values indicating effective concentration levels for inducing cell death .

- Mechanism of Action : Research indicates that compounds like this compound may exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been assessed, revealing its potential as an antibacterial and antifungal agent.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 µg/ml | Moderate |

| Escherichia coli | 32 µg/ml | Moderate |

| Candida albicans | 8 µg/ml | High |

| Pseudomonas aeruginosa | 64 µg/ml | Low |

This table summarizes the MIC values obtained from various studies, indicating that the compound shows promising activity against certain pathogens while exhibiting moderate effectiveness against others .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent.

Mechanism and Applications

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest its utility in treating conditions characterized by inflammation, such as arthritis and other autoimmune disorders .

Mechanism of Action

The mechanism of action of 4-(phenoxymethyl)-1H-quinolin-2-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

4-(Phenoxymethyl)-1H-quinolin-2-one: Unique due to the presence of the phenoxymethyl group.

Quinoline: The parent compound without any substituents.

4-Hydroxyquinoline: A hydroxyl group at the fourth position instead of the phenoxymethyl group.

4-Methylquinoline: A methyl group at the fourth position.

Uniqueness

This compound is unique due to the presence of the phenoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial chemicals.

Biological Activity

4-(Phenoxymethyl)-1H-quinolin-2-one, also known as Dioflorin, is a compound with significant biological activity. Its structure, which includes a quinoline core, suggests potential pharmacological properties that are being explored in various studies. This article delves into the biological activities of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 183237-08-3

- Molecular Formula : C15H13NO2

- Molecular Weight : 239.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its effects on:

- Antinociceptive Properties : The compound exhibits pain-relieving effects by modulating pain perception pathways.

- Antifungal Activity : In vitro studies indicate that it may inhibit the growth of certain fungal strains.

Biological Activities

-

Antinociceptive Effects

- Research has demonstrated that compounds like this compound can reduce pain responses in animal models. This effect is believed to be mediated through the modulation of inflammatory pathways and pain receptors.

- Antifungal Activity

- Inhibition of Photosynthesis

Case Study 1: Antinociceptive Activity

A study conducted on rodent models showed that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines and modulation of nociceptive pathways.

Case Study 2: Antifungal Efficacy

In vitro tests against eight different fungal strains demonstrated that this compound exhibited varying degrees of antifungal activity. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure could enhance antifungal potency .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Antinociceptive Activity | Antifungal Activity | Notes |

|---|---|---|---|

| 4-(Phenoxymethyl)-1H-QN | Yes | Yes | Exhibits both analgesic and antifungal properties |

| 7-Hydroxyquinoline | Moderate | Yes | Primarily known for antifungal activity |

| 6-Methoxyquinoline | Low | No | Limited biological activity |

Properties

CAS No. |

183237-08-3 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(phenoxymethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C16H13NO2/c18-16-10-12(11-19-13-6-2-1-3-7-13)14-8-4-5-9-15(14)17-16/h1-10H,11H2,(H,17,18) |

InChI Key |

ZAVSZFJLOQQBEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.